(1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonan-4-one
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Overview
Description
(1S,6R)-9-oxa-3-azabicyclo[421]nonan-4-one is a bicyclic compound that features an oxygen and nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonan-4-one typically involves the enantioselective construction of the bicyclic scaffold. One common method includes the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure in a stereocontrolled manner . Another approach involves desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of stereoselective synthesis and desymmetrization are likely employed on a larger scale to ensure the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
(1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonan-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.
Scientific Research Applications
(1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonan-4-one has significant potential in various scientific research applications:
Mechanism of Action
The mechanism by which (1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonan-4-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
8-azabicyclo[3.2.1]octane: This compound is the central core of tropane alkaloids and displays a wide array of biological activities.
2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one: These derivatives have shown antimicrobial and anti-cancer properties.
Uniqueness
(1S,6R)-9-oxa-3-azabicyclo[421]nonan-4-one is unique due to its specific bicyclic structure that includes both oxygen and nitrogen atoms
Biological Activity
(1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonan-4-one is a bicyclic compound notable for its unique structural features, which include both oxygen and nitrogen atoms. This compound has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities and applications in drug development.
The molecular formula of this compound is C7H11NO2, with a molecular weight of 141.17 g/mol. The compound's IUPAC name reflects its stereochemistry and bicyclic structure, which is critical for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C7H11NO2 |
Molecular Weight | 141.17 g/mol |
IUPAC Name | This compound |
InChI | InChI=1S/C7H11NO2/c9-7-3-5-1-2-6(10-5)4-8-7/h5-6H,1-4H2,(H,8,9)/t5-,6+ |
SMILES | C1C[C@H]2CNC(=O)C[C@@H]1O2 |
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in cellular processes and potential therapeutic applications.
The compound interacts with specific molecular targets that influence biological pathways, making it a candidate for therapeutic applications. Its mechanism may involve modulation of cell cycle progression and cytoskeletal reorganization.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds, providing insights into the potential activities of this compound:
- Cell Cycle Analysis : Compounds similar to (1S,6R)-9-oxa have shown significant effects on the cell cycle of transformed 3T3-SV40 cells, leading to a decrease in cell proliferation comparable to established cytostatic drugs like cisplatin . This suggests that (1S,6R)-9-oxa may have similar inhibitory effects on cell growth.
- Cytoskeletal Effects : Research indicates that related bicyclic compounds can alter actin filament organization in cells, leading to decreased motility and changes in cellular morphology . This property could be beneficial for developing anti-cancer therapies.
- Comparative Studies : The biological activity of (1S,6R)-9-oxa was compared with other bicyclic compounds such as 8-azabicyclo[3.2.1]octane and 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one, which are known for their antimicrobial and anti-cancer properties . The unique structure of (1S,6R)-9-oxa may provide distinct advantages in targeting specific biological pathways.
Potential Applications
Given its promising biological activity, (1S,6R)-9-oxa has potential applications in:
Drug Development : Its ability to modulate cellular processes positions it as a candidate for the development of new therapeutics targeting cancer and other diseases.
Synthetic Chemistry : As a synthetic intermediate, it plays a crucial role in the total synthesis of complex organic molecules.
Properties
Molecular Formula |
C7H11NO2 |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonan-4-one |
InChI |
InChI=1S/C7H11NO2/c9-7-3-5-1-2-6(10-5)4-8-7/h5-6H,1-4H2,(H,8,9)/t5-,6+/m1/s1 |
InChI Key |
MBHRDVAZLPWLJP-RITPCOANSA-N |
Isomeric SMILES |
C1C[C@H]2CNC(=O)C[C@@H]1O2 |
Canonical SMILES |
C1CC2CNC(=O)CC1O2 |
Origin of Product |
United States |
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